2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 9H-fluorene with imidazole under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) or 1,4-dioxane and may or may not require a base catalyst . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, reduced imidazole compounds, and substituted imidazole derivatives, depending on the type of reaction and reagents used .
Aplicaciones Científicas De Investigación
2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorenyl group and imidazole ring can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide: A similar compound with a hydrazine group instead of an imidazole ring.
(9H-fluoren-9-yl)methoxycarbonyl derivatives: Compounds with a methoxycarbonyl group attached to the fluorenyl ring.
Uniqueness
2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride is unique due to its combination of the fluorenyl group and imidazole ring, which imparts specific chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Propiedades
Número CAS |
7150-11-0 |
---|---|
Fórmula molecular |
C16H15ClN2 |
Peso molecular |
270.75 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C16H14N2.ClH/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)15(13)16-17-9-10-18-16;/h1-8,15H,9-10H2,(H,17,18);1H |
Clave InChI |
BWNNXZFLWDOVTI-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)C2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.